Boiling Point Differentiation Among Cyclohexyl Dimethylphenyl Ketone Regioisomers
The predicted boiling point of cyclohexyl 2,3-dimethylphenyl ketone (337.3±11.0 °C at 760 mmHg) is intermediate among the six regioisomers, with a distinct separation from the ortho-substituted 2,6-isomer (327.8±11.0 °C, the lowest) and the meta,para-substituted 3,4-isomer (342.4 °C, the highest) . This represents a maximum boiling point spread of 14.6 °C within the regioisomeric family, sufficient to inform distillation fraction collection and gas chromatographic retention time expectations .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 337.3±11.0 °C |
| Comparator Or Baseline | 2,3- (target): 337.3 °C; 2,6-: 327.8 °C; 2,5-: 332.3 °C; 2,4-: 332.8 °C; 3,5-: 338.3 °C; 3,4-: 342.4 °C (all ±11.0 °C unless otherwise noted) |
| Quantified Difference | 9.5 °C higher than 2,6-isomer; 5.1 °C lower than 3,4-isomer; 4.5–5.0 °C higher than 2,4- and 2,5-isomers |
| Conditions | Predicted values at 760 mmHg using ACD/Labs Percepta Platform (ChemSpider); 3,4- and 3,5- values from ChemSrc |
Why This Matters
The boiling point difference enables unambiguous regioisomer verification and informs purification protocol selection when scaling up synthetic procedures.
